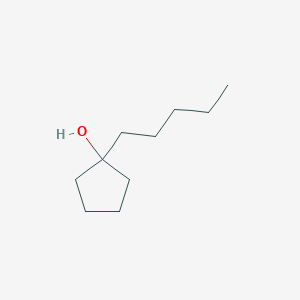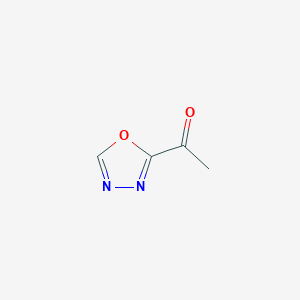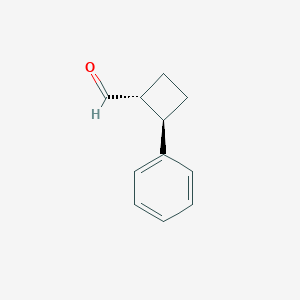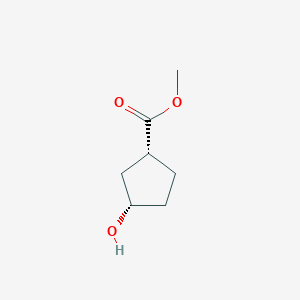
Methyl cis-3-hydroxycyclopentane-1-carboxylate
概述
描述
Methyl cis-3-hydroxycyclopentane-1-carboxylate is a compound of interest in organic chemistry due to its structural and functional significance. It serves as a key intermediate in the synthesis of various cyclic and acyclic organic compounds, offering insights into stereochemical behaviors and reaction mechanisms.
Synthesis Analysis
The synthesis of cyclohexanecarboxylates, including compounds similar to Methyl cis-3-hydroxycyclopentane-1-carboxylate, involves strategies like cis-α-glycolation using oxidizing agents. This process yields mixtures of dihydroxycyclopentane carboxylates, which are crucial for further derivatization and applications in synthetic organic chemistry (Philp & Robertson, 1977).
Molecular Structure Analysis
Raman spectroscopy has been employed to investigate the conformations of similar cyclohexanecarboxylates, revealing the existence of conversion isomers and providing insight into molecular structure through vibrational spectroscopy (Batuev et al., 1959).
Chemical Reactions and Properties
Research into the bromination and epoxydation of cyclohexene carboxylic acids and their derivatives has provided valuable data on stereochemical outcomes of such reactions. These studies reveal how the electron-withdrawing carboxyl group influences the reactivity and orientation of subsequent chemical transformations, shedding light on the chemical behavior of Methyl cis-3-hydroxycyclopentane-1-carboxylate (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of cyclopentane derivatives, including solubility, melting and boiling points, and optical activity, are critical for their application in synthetic chemistry. These properties are often determined experimentally and contribute to the understanding of how structural variations affect the compound's phase behavior and interactions with solvents.
Chemical Properties Analysis
The enantioselective synthesis and characterization of related cyclopentene and cyclopentanone derivatives highlight the chemical properties of these compounds, such as reactivity towards enantioselective hydrolysis, and the influence of stereochemistry on chemical transformations. These studies provide a foundation for understanding the reactivity and potential applications of Methyl cis-3-hydroxycyclopentane-1-carboxylate in the synthesis of biologically active molecules and materials (Craig et al., 2012).
科学研究应用
Conformational Studies : Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its conformational properties. For example, Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, finding mixtures of conversion isomers with predominance in specific conformations (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Tosylation Studies : Philp & Robertson (1977) conducted tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates, revealing details about the reactions and structural properties of these compounds (Philp & Robertson, 1977).
Synthetic Methods : Takaya, Yoshimoto, & Imoto (1967) described convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, highlighting methods for creating these complex molecules (Takaya, Yoshimoto, & Imoto, 1967).
Enzymatic Reactions : Forró, Galla, & Fülöp (2013) explored the enzymatic reactions of β-hydroxy esters, including methyl cis-3-hydroxycyclopentane-1-carboxylate, with Candida antarctica lipase B, demonstrating the potential for biocatalysis in synthesis processes (Forró, Galla, & Fülöp, 2013).
Stereochemical Analysis : The stereochemical aspects of methyl cis-3-hydroxycyclopentane-1-carboxylate and its derivatives have been a focus in several studies. For instance, Gong et al. (2020) achieved highly diastereoselective synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols, demonstrating the importance of stereochemistry in chemical synthesis (Gong et al., 2020).
Photochemical Reactions : Leong, Imagawa, Kimoto, & Kawanisi (1973) studied the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, revealing insights into the behavior of these compounds under light-induced conditions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
安全和危害
The safety and hazards of “Methyl cis-3-hydroxycyclopentane-1-carboxylate” are indicated by its hazard statements: H302, H315, H319, H320, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, specific target organ toxicity, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-3-hydroxycyclopentane-1-carboxylate | |
CAS RN |
79598-73-5 | |
| Record name | NSC44107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

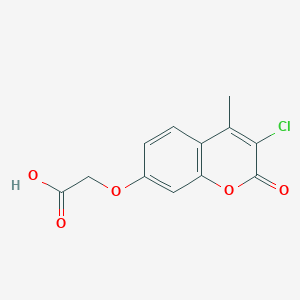
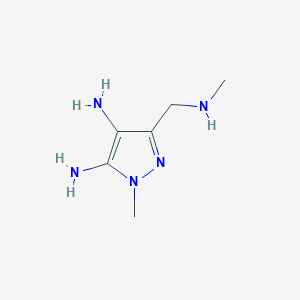
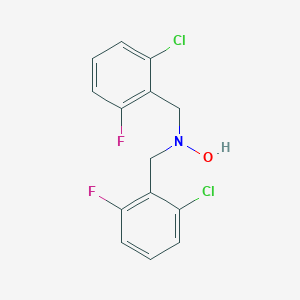

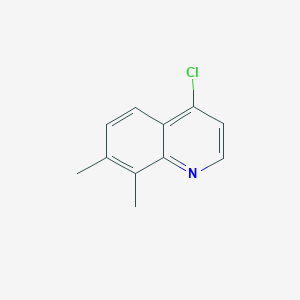
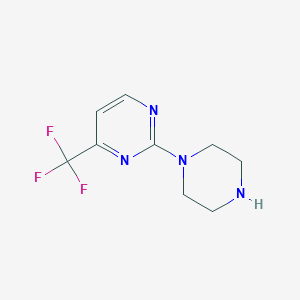
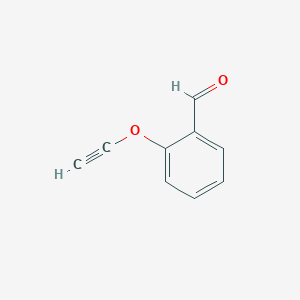
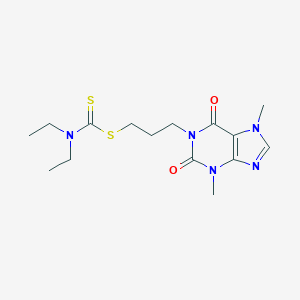
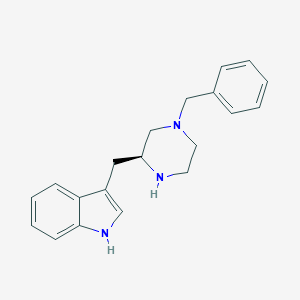
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
